Undecanoylcarnitine
Description
Undecanoylcarnitine (C11:0) is a medium-chain acylcarnitine, formed by the esterification of undecanoic acid (an 11-carbon saturated fatty acid) with L-carnitine. It facilitates the transport of fatty acids into mitochondria for β-oxidation, a critical process for energy production . Acylcarnitines are categorized into nine classes based on acyl group characteristics, with this compound classified under medium-chain acylcarnitines (C8–C12) . Recent studies highlight its role as a biomarker in metabolic disorders and diseases such as non-muscle invasive bladder cancer (NMIBC), where its levels are significantly decreased .
Properties
CAS No. |
142759-00-0 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)-3-undecanoyloxybutanoate |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-18(22)23-16(14-17(20)21)15-19(2,3)4/h16H,5-15H2,1-4H3 |
InChI Key |
FPUYBGZEWPJSDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
physical_description |
Solid |
Synonyms |
undecanoyl carnitine undecanoylcarnitine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chain length of the acyl group distinguishes acylcarnitines in terms of molecular weight, solubility, and metabolic pathways. Key comparisons include:
| Compound | Chain Length | Molecular Weight (g/mol) | Relative Abundance (Example Study) | Classification |
|---|---|---|---|---|
| Decanoylcarnitine (C10) | C10:0 | 315.24 | 0 (London air pollution study) | Medium-chain |
| Undecanoylcarnitine | C11:0 | 329.26 | 1.69 | Medium-chain |
| Dodecanoylcarnitine (C12) | C12:0 | 343.27 | Not reported | Medium-chain |
| Stearoylcarnitine (C18) | C18:0 | 526.32 | 11.19 | Long-chain |
Data derived from mass spectrometry analyses (e.g., air pollution biomonitoring) reveal that longer-chain acylcarnitines like stearoylcarnitine exhibit higher relative abundances in certain contexts, possibly due to environmental exposure or tissue-specific accumulation .
Diagnostic and Clinical Relevance
- Dodecanoylcarnitine: Elevated plasma concentrations are diagnostic for inherited metabolic disorders, emphasizing the specificity of chain length in biomarker applications .
- Hydroxylated variants (e.g., 3-hydroxytetradecanoyl carnitine): Modified acyl groups may indicate peroxisomal dysfunction or oxidative stress .
Key Research Findings and Discrepancies
- inaccurately groups this compound under the "acetyl-carnitine family" (typically C2), likely due to functional overlap in acetylation processes rather than structural similarity . Correct classification as a medium-chain acylcarnitine is supported by HMDB data .
- Chain-length-dependent abundance patterns (e.g., higher stearoylcarnitine levels in environmental studies) suggest context-specific metabolic or exposure-related dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
